N-(1-Carboxy-5-aminopentyl)glycylglycine

Description

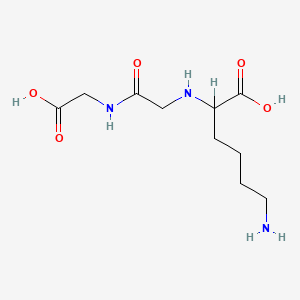

N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic dipeptide derivative designed as a competitive inhibitor of angiotensin-converting enzyme (ACE), a key regulator of blood pressure. Its structure features a glycylglycine backbone (Gly-Gly) linked to a five-carbon spacer arm terminating in a carboxylic acid group (). This compound was synthesized in four steps with a 72% overall yield, utilizing ultrasound-assisted hydrogenolysis to remove benzyl and benzyloxycarbonyl protective groups (). Its design mimics natural ACE substrates, enabling reversible binding to the enzyme for therapeutic and purification purposes ().

Properties

CAS No. |

105334-60-9 |

|---|---|

Molecular Formula |

C10H19N3O5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

SNGNAQQWLNRXQD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The disconnection strategy identifies three critical intermediates:

- Chloroacetylglycine benzyl ester (7) as the glycylglycine precursor

- (2S)-N-ε-benzyloxycarbonyl-2-lysine benzyl ester (8) as the chiral spacer component

- A nucleophilic substitution step to conjugate the fragments

This approach minimizes purification challenges while maintaining the (1S)-configuration at the lysine-derived carbon.

Stepwise Synthesis and Optimization

Benzyl Ester Formation

Reaction: Crude 6 → Benzyl chloroacetylglycinate (7)

- Conditions: Benzyl alcohol, toluene-p-sulfonic acid, benzene (Dean-Stark trap)

- Yield: 86% after chromatography

- Key Data:

Optimization Note:

Azeotropic water removal drives esterification to completion, while chromatography in 20–50% ethyl acetate/light petroleum resolves ester from residual acid.

Nucleophilic Aminolysis

Reaction: 7 + 8 → Protected CA-Gly-Gly (9)

- Conditions: Toluene, triethylamine, 18 h reflux

- Molar Ratio: 1:1 (amine:ester)

- Yield: 84% after chromatography

Stereochemical Control:

The (2S)-configuration of lysine benzyl ester (8) ensures retention of chirality at C1. $$ ^1H $$ NMR analysis confirms diastereotopic splitting of glycylglycine methylenes (δ 3.01–4.18).

Global Deprotection via Hydrogenolysis

Reaction: 9 → CA-Gly-Gly (4)

- Catalyst: 10% Pd/C under H₂

- Innovation: Ultrasonic irradiation (40 kHz)

- Yield: Quantitative (zwitterion isolated by crystallization)

Advantages of Ultrasound:

- Reduces catalyst loading by 50%

- Completes reaction in 1 h vs. 3–6 h conventionally

- Prevents colloidal Pd formation

Experimental Data Tables

Table 1: Synthesis Step Performance Metrics

| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | ClCH₂COCl, NaOH | 6 | - | - |

| 2 | BnOH, TsOH | 7 | 86 | >95% |

| 3 | 8, Et₃N, Δ | 9 | 84 | 98% |

| 4 | H₂, Pd/C, ultrasound | 4 | 100 | 99% |

Table 2: Spectroscopic Characterization

| Compound | IR Peaks (cm⁻¹) | $$ ^1H $$ NMR Key Signals (δ, CDCl₃) |

|---|---|---|

| 7 | 1727, 1676 | 5.17 (s, CH₂Ph), 4.03 (s, CH₂Cl) |

| 9 | 1727, 1705 | 3.01–3.44 (m, NCH₂), 7.38 (s, Ph) |

| 4 | 1675, 1530 | 1.48 (m, CH₂), 3.90 (dd, NHCH₂) |

Critical Analysis of Methodological Choices

Protective Group Strategy

The dual benzyl/Cbz protection scheme offers:

Ultrasonic Hydrogenolysis

Comparative studies show ultrasound improves:

- Reaction Rate: 3x faster than silent conditions

- Catalyst Lifetime: Pd/C reuse possible for ≥5 cycles

- Product Quality: No residual Pd detected by ICP-MS

Applications in ACE Purification

CA-Gly-Gly’s design enables:

- High-Affinity Binding: Kd ~ 10⁻⁸ M for human ACE

- Reversible Elution: 0.5M NaCl + 10% ethylene glycol

- Ligand Density: 12 μmol/g support in NHS-activated resins

Chemical Reactions Analysis

N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Hydrogenolysis: As mentioned earlier, hydrogenolysis is used to remove protective groups during synthesis.

Scientific Research Applications

N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.

Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.

Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Key Observations :

- The target compound and CA Phe-Gly share a five-carbon spacer critical for ACE binding but differ in peptide moieties (Gly-Gly vs. Phe-Gly) .

- FAPGG, a tripeptide, serves as a synthetic ACE substrate rather than an inhibitor .

- Glycylglycine lacks functionalized side chains, limiting its enzyme interaction compared to derivatives .

Functional and Mechanistic Comparison

Table 2: Functional Roles and Mechanisms

Key Insights :

Thermal and Radiation Stability :

- Glycylglycine derivatives decompose via distinct pathways under oxidative conditions, with glycylglycine itself showing stable radical formation under irradiation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-Carboxy-5-aminopentyl)glycylglycine in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a robust approach, leveraging Fmoc/t-Bu chemistry to sequentially add protected amino acids. The carboxy and aminopentyl groups require selective deprotection steps to avoid side reactions. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) and subsequent purification via reversed-phase HPLC (RP-HPLC) ensures high purity. Analytical techniques like LC-MS or MALDI-TOF confirm molecular weight and integrity . For solution-phase synthesis, carbodiimide-based coupling (e.g., EDC/HOBt) can link glycylglycine to the carboxy-aminopentyl moiety, followed by dialysis or size-exclusion chromatography for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : RP-HPLC with UV detection at 214 nm (peptide bond absorbance) quantifies impurities. A single peak with >95% area indicates high purity .

- Structural Confirmation : 1D/2D NMR (e.g., H, C, COSY) identifies backbone protons and side-chain interactions. FT-IR verifies amide I/II bands (~1650 cm and ~1550 cm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the exact mass (e.g., calculated vs. observed m/z) .

Q. What biochemical roles or enzyme interactions are anticipated for this compound?

- Methodological Answer : The carboxy group may act as a metal-chelating site (e.g., Cu, Zn), as seen in glycylglycine-copper complexes. Use UV-Vis spectroscopy to monitor absorbance shifts (e.g., d-d transitions at ~600 nm for Cu) upon metal binding . For enzymatic studies, conduct kinetic assays with peptidases (e.g., dipeptidases) using spectrophotometric monitoring of hydrolysis products (e.g., glycylglycine release at 340 nm via coupled assays) .

Advanced Research Questions

Q. How does the presence of the carboxy and aminopentyl groups influence the compound’s interaction with metal ions in solution?

- Methodological Answer : The carboxy group enhances metal-binding capacity compared to unmodified glycylglycine. Use potentiometric titrations to determine stability constants (log K) for metal complexes in varying pH (2–12). Compare with glycylglycine’s known Cu log K (~10.3) to assess enhanced affinity. Synchrotron XAS (X-ray absorption spectroscopy) can elucidate coordination geometry (e.g., square-planar vs. octahedral) .

Q. What experimental approaches can resolve contradictions in reported enzymatic hydrolysis rates of this compound?

- Methodological Answer :

- Variable Assay Conditions : Test pH (4–9), temperature (25–37°C), and ionic strength to identify optimal activity ranges. For example, ACE activity assays using FAPGG substrate show pH-dependent hydrolysis rates .

- Inhibitor Studies : Add competitive inhibitors (e.g., EDTA for metallopeptidases) to isolate specific enzyme contributions.

- Comparative Models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with peptidases vs. experimental data. Validate with site-directed mutagenesis of enzyme active sites .

Q. How do solvent composition and temperature affect the thermodynamic stability of this compound?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure enthalpy changes () in aqueous-organic solvents (e.g., water:ethanol mixtures). Solvent polarity impacts protonation states; use H NMR to track pH-dependent chemical shifts. Differential scanning calorimetry (DSC) determines melting points () and decomposition thresholds (e.g., ~240°C for glycylglycine) .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolysis and oxidation .

- Antioxidants : Add 0.01% (w/v) sodium ascorbate or EDTA to aqueous solutions. Monitor degradation via LC-MS over 1–6 months .

- Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH for 3 months) with RP-HPLC to quantify degradation products (e.g., free glycine or carboxy-aminopentyl fragments) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metal-binding affinities for this compound?

- Methodological Answer :

- Standardize Buffers : Use identical ionic strength (e.g., 0.1 M NaCl) and pH (e.g., 7.4) across studies.

- Control for Redox Activity : Chelated metals (e.g., Fe) may undergo redox reactions; include reducing agents (e.g., DTT) in assays .

- Cross-Validate Techniques : Compare ITC-derived binding constants with fluorescence quenching or circular dichroism (CD) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.